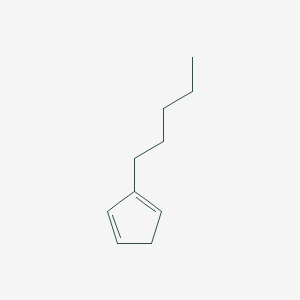
1,3-Cyclopentadiene, 2-pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 2-pentyl: is an organic compound with the molecular formula C10H16 It is a derivative of cyclopentadiene, where a pentyl group is attached to the second carbon of the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2-pentyl can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with a pentyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the cracking of dicyclopentadiene to obtain cyclopentadiene, followed by its subsequent alkylation with a pentyl halide. This process is efficient and allows for the large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Cyclopentadiene, 2-pentyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, where the pentyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 2-pentyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive nature and ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 1,3-cyclopentadiene, 2-pentyl involves its ability to participate in various chemical reactions due to the presence of the cyclopentadiene ring and the pentyl group. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Cyclopentadiene: The parent compound, which lacks the pentyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
2-Ethyl-1,3-cyclopentadiene: A derivative with an ethyl group attached to the second carbon of the cyclopentadiene ring.
Uniqueness: 1,3-Cyclopentadiene, 2-pentyl is unique due to the presence of the pentyl group, which imparts different chemical properties and reactivity compared to other cyclopentadiene derivatives. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
87383-35-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
2-pentylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h5,8-9H,2-4,6-7H2,1H3 |
Clé InChI |
WKZUZGPZSXUBFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


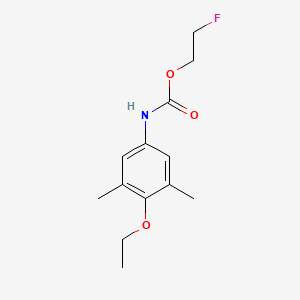
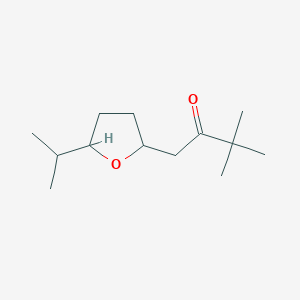
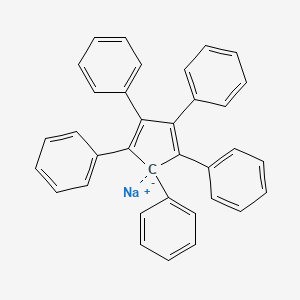

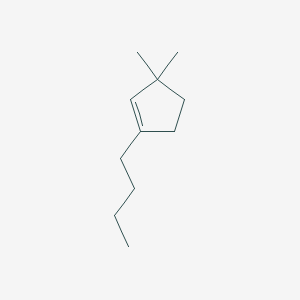
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
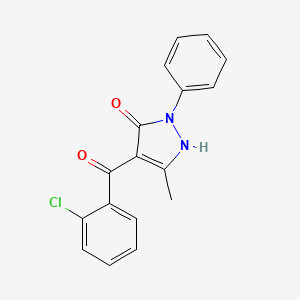
![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
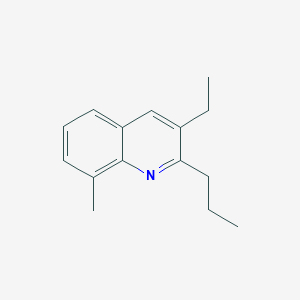
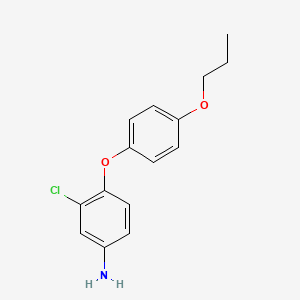
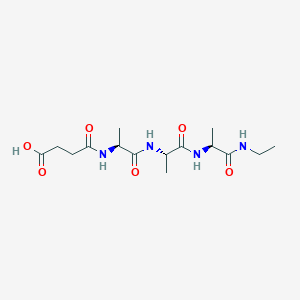
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
